![molecular formula C12H17FN2 B1490611 1-Ethyl-3-(4-fluorophenyl)piperazine CAS No. 1248907-34-7](/img/structure/B1490611.png)
1-Ethyl-3-(4-fluorophenyl)piperazine
Overview
Description
1-Ethyl-3-(4-fluorophenyl)piperazine is a compound that has been used in the synthesis of N,N-disubstituted piperazine . It is a major metabolite of niaparazine, a sedative, hypnotic drug . It is a substituted phenylpiperazine with a potential for abuse .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-Ethyl-3-(4-fluorophenyl)piperazine, has been reported in various studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
1-Ethyl-3-(4-fluorophenyl)piperazine contains a total of 33 bonds; 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine . The molecular weight of this compound is 180.22 .Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesized oxadiazolopiperazine derivatives showed protein kinase inhibition activity . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide .Physical And Chemical Properties Analysis
1-Ethyl-3-(4-fluorophenyl)piperazine is a clear yellowish liquid after melting . It contains a total of 32 atoms; 17 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Fluorine atom .Scientific Research Applications
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .
Medicinal Chemistry
Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Synthesis of N,N -disubstituted Piperazine
1-(4-Fluorophenyl)piperazine was used in the synthesis of N,N -disubstituted piperazine .
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process allows for the creation of functionalized piperazines .
Photoredox Chemistry
Piperazines are used in photoredox chemistry, a branch of chemistry that deals with the effects of light on chemical reactions .
Heterocyclic Chemistry
Piperazines are a key component in heterocyclic chemistry, which involves the synthesis and application of heterocyclic compounds .
Mechanism of Action
Safety and Hazards
Future Directions
The recent developments in the synthesis of piperazine derivatives, including 1-Ethyl-3-(4-fluorophenyl)piperazine, have opened up new possibilities for their use in various fields . The focus of future research could be on further exploring the biological and pharmaceutical activity of these compounds .
properties
IUPAC Name |
1-ethyl-3-(4-fluorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLZNHHURYNMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(4-fluorophenyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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